molecular formula C11H8ClFN2 B2910393 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine CAS No. 1156238-27-5

4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine

Cat. No.: B2910393
CAS No.: 1156238-27-5
M. Wt: 222.65
InChI Key: NTFIMPRHGOVUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine is a heterocyclic aromatic compound with the molecular formula C11H8ClFN2 It is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position and a 4-fluorobenzyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .

Scientific Research Applications

4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloro and fluorobenzyl groups contribute to its binding affinity and specificity towards molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzylpyrimidine
  • 4-Chloro-2-methylpyrimidine
  • 4-Chloro-2-phenylpyrimidine

Uniqueness

4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine is unique due to the presence of both chloro and fluorobenzyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents provides a balance of electronic and steric effects, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-chloro-2-[(4-fluorophenyl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-10-5-6-14-11(15-10)7-8-1-3-9(13)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFIMPRHGOVUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CC(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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